N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide
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Description
“N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide” is a complex organic compound. It contains functional groups such as methoxy, sulfonamide, phenoxy, and formamide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic and amidation reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. For instance, the sulfonamide group might participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the methoxy and sulfonamide groups might influence its solubility and reactivity .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cardiotonic drugs such as sulmazole and isomazole . These drugs typically target cardiac muscle cells to enhance their contractility.
Mode of Action
Based on its structural similarity to other cardiotonic drugs, it may interact with its targets to enhance the contractility of cardiac muscle cells .
Biochemical Pathways
Cardiotonic drugs generally affect the calcium handling mechanisms in cardiac muscle cells, enhancing their contractility .
Pharmacokinetics
Similar compounds used in cardiotonic drugs are typically designed to be well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner to ensure optimal bioavailability .
Result of Action
Based on its structural similarity to other cardiotonic drugs, it may enhance the contractility of cardiac muscle cells, improving heart function .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action and stability of similar compounds .
Safety and Hazards
properties
IUPAC Name |
N-[2-[4-(methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-24-16-9-14(19-26(2,22)23)17(25-12-6-4-3-5-7-12)8-13(16)15(21)10-18-11-20/h3-9,11,19H,10H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFGHIVRJWQONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CNC=O)OC2=CC=CC=C2)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441922 |
Source
|
Record name | AGN-PC-0N6SW3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide | |
CAS RN |
149456-98-4 |
Source
|
Record name | AGN-PC-0N6SW3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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